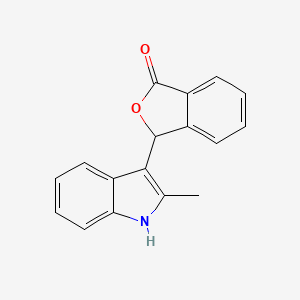

3-(2-Methyl-3-indolyl)phthalide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

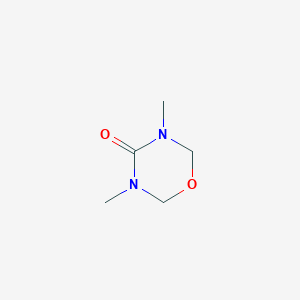

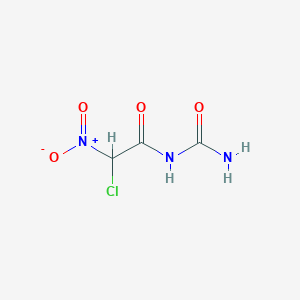

“3-(2-Methyl-3-indolyl)phthalide” is a type of 3-substituted phthalide . Phthalides are vital molecules due to their fascinating biological activity . They are recognized as derivatives of 1(3H)-isobenzofuranone .

Synthesis Analysis

The synthesis of 3-substituted phthalides, including “3-(2-Methyl-3-indolyl)phthalide”, has been a focus of recent advancements in synthetic methodologies . For instance, Li and co-workers have devised a four-step strategy for the synthesis of 3-substituted phthalide. The condensation reaction of 3-ethoxyphthalide with diethylmalonate carbanion followed by decarboxylation and hydrolysis gave 3-substituted phthalides in 44% overall yield over four steps .Molecular Structure Analysis

The fundamental core structure of phthalide, including “3-(2-Methyl-3-indolyl)phthalide”, consists of a benzene ring fused with a γ-lactone between carbons 1 and 3 .Chemical Reactions Analysis

3-substituted phthalides, including “3-(2-Methyl-3-indolyl)phthalide”, have been found to undergo hydrogenolysis under low pressure hydrogenation . This constitutes a general synthetic route to (2-carboxybenzyl)-indoles of all three types: 1-, 2- and 3-substituted indoles .将来の方向性

The development of 3-substituted phthalides, including “3-(2-Methyl-3-indolyl)phthalide”, is a key area of research in organic chemistry . These molecules play a crucial role in the development of important biologically active natural products . Future research will likely focus on developing newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .

特性

IUPAC Name |

3-(2-methyl-1H-indol-3-yl)-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-10-15(13-8-4-5-9-14(13)18-10)16-11-6-2-3-7-12(11)17(19)20-16/h2-9,16,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDJMTJURABFMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C3C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30995218 |

Source

|

| Record name | 3-(2-Methyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30995218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methyl-3-indolyl)phthalide | |

CAS RN |

73973-01-0 |

Source

|

| Record name | Phthalide, 3-(2-methyl-3-indolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073973010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Methyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30995218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, [[(dinitroacetyl)amino]carbonyl]-, ethyl ester](/img/structure/B7889337.png)

![[(Morpholinocarbonyl)carbamoyl]carbamic acid ethyl ester](/img/structure/B7889338.png)

![3-(Acetyloxy)-2,2-bis[(nitrooxy)methyl]propyl acetate](/img/structure/B7889367.png)

![3-[(Ethylsulfanyl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one](/img/structure/B7889374.png)

![3-Ethyl-5-[(ethylsulfanyl)methyl]-1,3,5-oxadiazinan-4-one](/img/structure/B7889386.png)